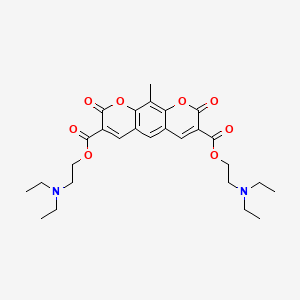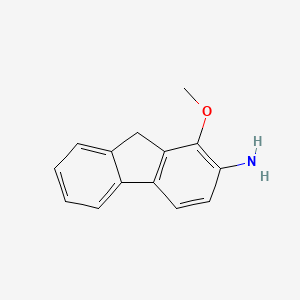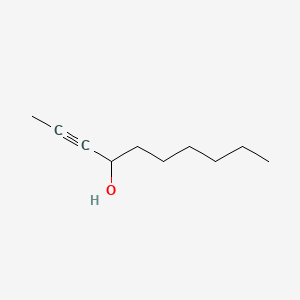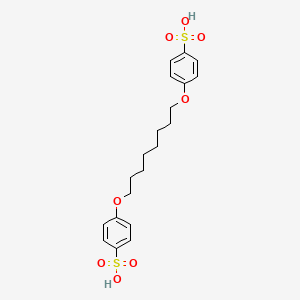
4-((8-(4-Sulfophenoxy)octyl)oxy)benzenesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((8-(4-Sulfophenoxy)octyl)oxy)benzenesulfonic acid is an organosulfur compound characterized by its complex structure, which includes both sulfonic acid and phenoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((8-(4-Sulfophenoxy)octyl)oxy)benzenesulfonic acid typically involves a multi-step process:
Formation of the Octyl Ether: The initial step involves the reaction of 4-hydroxybenzenesulfonic acid with 1-bromo-8-octanol in the presence of a base such as potassium carbonate. This reaction forms the intermediate 4-(8-hydroxyoctyl)oxybenzenesulfonic acid.
Sulfonation: The intermediate is then subjected to sulfonation using sulfur trioxide or chlorosulfonic acid to introduce the sulfonic acid group on the phenoxy ring, resulting in the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques like crystallization and chromatography are often employed to ensure high-quality production.
Análisis De Reacciones Químicas
Types of Reactions
4-((8-(4-Sulfophenoxy)octyl)oxy)benzenesulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride, which may reduce the sulfonic acid groups to sulfonate salts.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in aqueous or alcoholic medium.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfonate salts.
Substitution: Nitro or halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
4-((8-(4-Sulfophenoxy)octyl)oxy)benzenesulfonic acid has diverse applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in studies involving cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems, particularly for targeting specific tissues or cells.
Industry: Utilized in the formulation of detergents and cleaning agents due to its effective surfactant properties.
Mecanismo De Acción
The compound exerts its effects primarily through its surfactant properties, which allow it to interact with both hydrophobic and hydrophilic environments. This dual interaction capability makes it effective in disrupting cell membranes or enhancing the solubility of hydrophobic drugs. The molecular targets often include lipid bilayers in cell membranes and hydrophobic pockets in proteins.
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonic acid: A simpler analog without the octyl ether and phenoxy groups.
p-Toluenesulfonic acid: Similar sulfonic acid functionality but with a methyl group on the aromatic ring.
Sodium dodecylbenzenesulfonate: A common surfactant with a longer alkyl chain.
Uniqueness
4-((8-(4-Sulfophenoxy)octyl)oxy)benzenesulfonic acid is unique due to its combination of a long alkyl chain, phenoxy group, and sulfonic acid functionality. This structure provides enhanced surfactant properties and specific interactions with biological membranes, making it more versatile in applications compared to simpler analogs.
Propiedades
Número CAS |
61575-11-9 |
|---|---|
Fórmula molecular |
C20H26O8S2 |
Peso molecular |
458.5 g/mol |
Nombre IUPAC |
4-[8-(4-sulfophenoxy)octoxy]benzenesulfonic acid |
InChI |
InChI=1S/C20H26O8S2/c21-29(22,23)19-11-7-17(8-12-19)27-15-5-3-1-2-4-6-16-28-18-9-13-20(14-10-18)30(24,25)26/h7-14H,1-6,15-16H2,(H,21,22,23)(H,24,25,26) |
Clave InChI |
USILSTVLWLBACF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1OCCCCCCCCOC2=CC=C(C=C2)S(=O)(=O)O)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


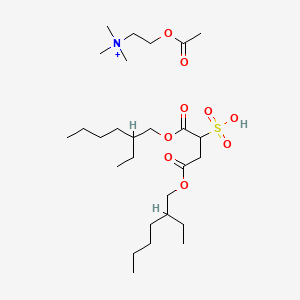



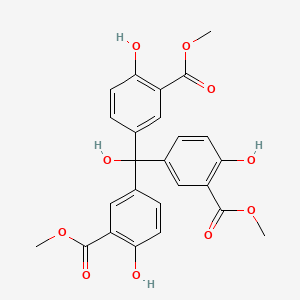
![6-(3,4-Dimethoxyphenyl)-7,8-dihydronaphtho[2,3-d][1,3]dioxol-5(6h)-one](/img/structure/B12796337.png)

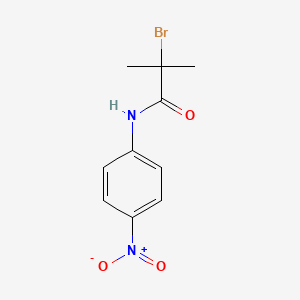

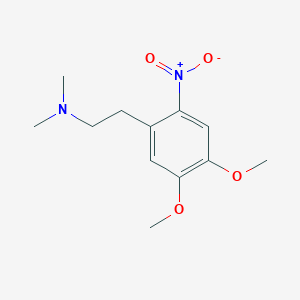
![N-[2-(2-benzamidoethyldisulfanyl)ethyl]benzamide](/img/structure/B12796358.png)
